2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide
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Overview
Description
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide typically involves a multi-step process:
Formation of the sulfonyl chloride: The starting material, 4-chlorobenzenesulfonyl chloride, is prepared by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Amination: The sulfonyl chloride is then reacted with an amine, such as 4-chloroaniline, to form the sulfonamide intermediate.
Condensation: The sulfonamide intermediate is condensed with 3-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide group.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar structural features.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Shares the benzamide moiety but differs in the substituents.
Uniqueness
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide is unique due to the combination of its sulfonamide and benzamide groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
477733-31-6 |
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Molecular Formula |
C20H15ClN4O5S |
Molecular Weight |
458.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H15ClN4O5S/c21-15-8-10-17(11-9-15)31(29,30)24-19-7-2-1-6-18(19)20(26)23-22-13-14-4-3-5-16(12-14)25(27)28/h1-13,24H,(H,23,26) |
InChI Key |
QPOBGQNARNPWCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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